(2-Chloro-3-fluoro-4-methoxyphenyl)methanol
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Overview
Description
(2-Chloro-3-fluoro-4-methoxyphenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It features a benzene ring substituted with chlorine, fluorine, and methoxy groups, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol typically involves the following steps:
Halogenation: The starting material, 4-methoxyphenol, undergoes halogenation to introduce chlorine and fluorine atoms at the 2 and 3 positions, respectively.
Reduction: The resulting halogenated compound is then subjected to reduction conditions to convert the carbonyl group to a hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the halogenation and reduction steps efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where the chlorine, fluorine, or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Formation of (2-Chloro-3-fluoro-4-methoxyphenyl)aldehyde or (2-Chloro-3-fluoro-4-methoxyphenyl)carboxylic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
(2-Chloro-3-fluoro-4-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol involves its interaction with specific molecular targets. The presence of chlorine, fluorine, and methoxy groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- (2-Chloro-4-methoxyphenyl)methanol
- (3-Fluoro-4-methoxyphenyl)methanol
- (2-Chloro-3-fluorophenyl)methanol
Comparison: (2-Chloro-3-fluoro-4-methoxyphenyl)methanol is unique due to the specific arrangement of chlorine, fluorine, and methoxy groups on the benzene ring. This unique substitution pattern can result in distinct chemical and biological properties compared to similar compounds. For example, the presence of both chlorine and fluorine atoms can enhance the compound’s reactivity and potential biological activity.
Properties
IUPAC Name |
(2-chloro-3-fluoro-4-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYULNJXPXCIAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CO)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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